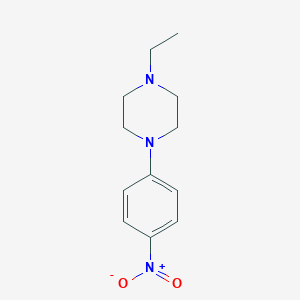
1-Ethyl-4-(4-nitrophenyl)piperazine
Overview
Description
1-Ethyl-4-(4-nitrophenyl)piperazine is a chemical compound with the molecular formula C12H17N3O2 . It is used as a key intermediate in the synthesis of triazole medicines, such as itraconazole, which are used in curing deep fungal infections .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-4-(4-nitrophenyl)piperazine consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, substituted with an ethyl group and a 4-nitrophenyl group . The molecule has a molecular weight of 235.29 Da .Physical And Chemical Properties Analysis
1-Ethyl-4-(4-nitrophenyl)piperazine is a solid compound . It has a density of 1.2 g/cm3, a boiling point of 381.9°C at 760 mmHg, and a vapor pressure of 0.0 mmHg at 25°C . It also has a molar refractivity of 65.9 cm3 and a polar surface area of 52 Å2 .Scientific Research Applications
Tyrosinase Inhibitors
A novel series of 4-nitrophenylpiperazine derivatives was designed and synthesized as potential tyrosinase inhibitors . Tyrosinase is a key enzyme in the synthesis of melanin, a pigment that determines the color of mammalian skin, eyes, and hair . The derivative compound 4l, featuring an indole moiety at the N−1 position of the piperazine ring, exhibited a significant tyrosinase inhibitory effect . This study paves the way for the development of more effective tyrosinase inhibitors for potential applications in various fields .
Antimicrobial Activity
1-Ethyl-4-(4-nitrophenyl)piperazine has been used in the synthesis of derivatives that have shown antimicrobial activity . Some compounds were found highly active against both gram-positive and gram-negative bacteria . This suggests potential applications in the development of new antibiotics .
Inclusion Interactions with 4-Sulfonatocalix[n]arenes
The inclusion interactions of 1-(4-nitrophenyl)piperazine with 4-sulfonatocalix[n]arenes were investigated . These interactions could have potential applications in the design of new materials and in the field of supramolecular chemistry .
Synthesis of Derivatives
1-Ethyl-4-(4-nitrophenyl)piperazine can be used as a starting material for the synthesis of various derivatives . These derivatives can have a wide range of applications depending on their structure and properties .
Material Science Research
1-Ethyl-4-(4-nitrophenyl)piperazine can be used in material science research . Its derivatives can be used to create new materials with unique properties .
Chemical Synthesis
1-Ethyl-4-(4-nitrophenyl)piperazine can be used in chemical synthesis . It can be used to synthesize a variety of other compounds, which can then be used in various applications .
Safety and Hazards
1-Ethyl-4-(4-nitrophenyl)piperazine is associated with several safety hazards. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
properties
IUPAC Name |
1-ethyl-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-13-7-9-14(10-8-13)11-3-5-12(6-4-11)15(16)17/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWICNRVCQLKIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386281 | |
| Record name | 1-ethyl-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(4-nitrophenyl)piperazine | |
CAS RN |
115619-00-6 | |
| Record name | 1-ethyl-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure determination of the compound 1-{2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl}-4-aza-1-azoniabicyclo[2.2.2]octane iodide?
A1: The determination of the crystal structure of 1-{2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl}-4-aza-1-azoniabicyclo[2.2.2]octane iodide provides crucial confirmation of its molecular composition. This compound, formed unexpectedly during a reaction between 4-iodonitrobenzene and 1,4-diazabicyclo[2.2.2]octane (DABCO), had its structure proposed earlier based on an analogous chloride salt. The crystal structure analysis not only validated this proposal but also revealed key structural details, including the conformation of the cation and the intermolecular interactions within the crystal lattice []. This information is valuable for understanding the compound's properties and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B49395.png)
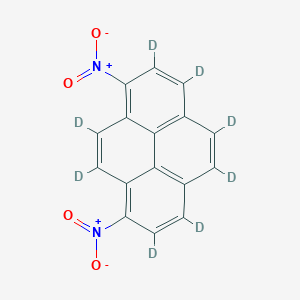

![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)
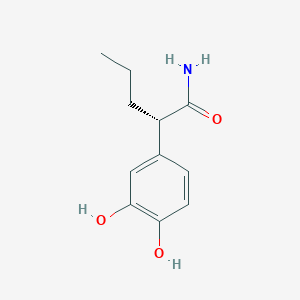

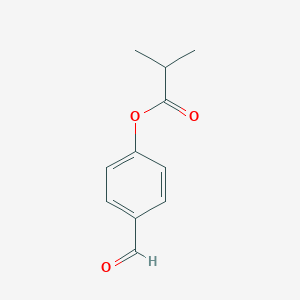
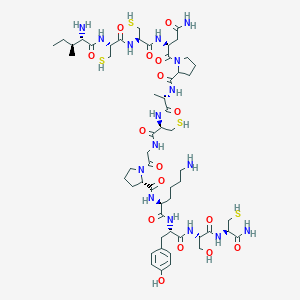

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)
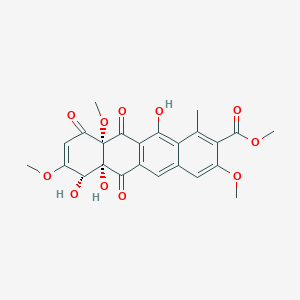
![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)
